Cox-2-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-12 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammation-related conditions and its role in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of computer-aided drug design to identify potential inhibitors, followed by the synthesis of these compounds using standard organic synthesis techniques . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-12 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Cox-2-IN-12 has a wide range of scientific research applications, including:
Mechanism of Action
Cox-2-IN-12 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation . By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and associated symptoms . The molecular targets and pathways involved include the inhibition of cyclooxygenase-2 activity and the downstream effects on prostaglandin synthesis .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.
Uniqueness
Cox-2-IN-12 is unique in its specific binding affinity and selectivity for cyclooxygenase-2, which may offer advantages in terms of efficacy and safety compared to other inhibitors .
Biological Activity
Cox-2-IN-12 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response and various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and implications in therapeutic applications.
This compound functions by selectively inhibiting the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 plays a significant role in inflammation, pain modulation, and tumor progression. The inhibition of COX-2 leads to decreased levels of PGE2, thereby reducing inflammation and potentially influencing tumor growth and metastasis.
Key Points:
- Selective Inhibition: this compound shows a high selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-selective NSAIDs.
- Impact on Signaling Pathways: By inhibiting COX-2, this compound disrupts multiple signaling pathways, including the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines .
1. Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various preclinical studies. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Study | Model | Findings |
---|---|---|
Mouse model of inflammation | Reduced edema and inflammatory markers. | |
In vitro cell cultures | Decreased IL-6 and TNF-alpha levels. |
2. Antitumor Activity
Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Elevated COX-2 levels are often associated with poor prognosis in cancers such as colorectal and breast cancer.
Case Study:
In a study involving colorectal cancer cell lines, treatment with this compound resulted in:
- Increased Apoptosis: Enhanced cytochrome c release and activation of caspases.
- Reduced Proliferation: Significant decrease in cell viability compared to untreated controls .
3. Cardiovascular Implications
While selective COX-2 inhibitors like this compound are designed to reduce gastrointestinal risks, they may pose cardiovascular risks. Studies have shown that prolonged use can lead to increased blood pressure and potential thrombotic events .
Clinical Relevance
This compound's potential as an anti-inflammatory and antitumor agent makes it a candidate for further clinical investigation. Its effectiveness when combined with other therapeutic agents, such as chemotherapeutics, is under exploration.
Clinical Trials:
Recent trials have assessed the efficacy of Cox-2 inhibitors in combination with chemotherapy for advanced non-small cell lung cancer (NSCLC). Results indicated improved overall response rates but raised concerns regarding hematologic toxicities .
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-benzyl-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19NO3/c19-15-9-5-4-8-13(15)14-10-16(20)18(17(14)21)11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
VEXOJVXZKCAZML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.